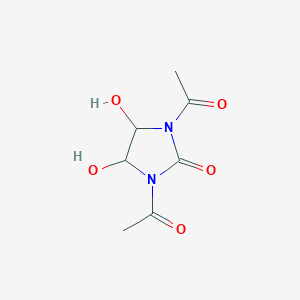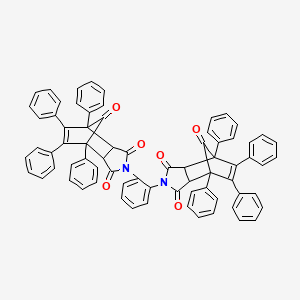![molecular formula C13H17N3O6S2 B14950259 N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-cys(npys)-OH, also known as Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine, is a derivative of cysteine that is commonly used as a protecting group in peptide synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group and a 3-nitro-2-pyridinesulfenyl (Npys) group. These groups serve to protect the thiol group of cysteine during peptide synthesis, allowing for the formation of complex peptides and proteins without unwanted side reactions.
Vorbereitungsmethoden
The synthesis of Boc-cys(npys)-OH typically involves the protection of the cysteine thiol group with the Npys group. This is achieved by reacting cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base. The Boc group is then introduced by reacting the protected cysteine with di-tert-butyl dicarbonate. The resulting compound is stable and can be incorporated into peptides using standard Boc chemistry .
Analyse Chemischer Reaktionen
Boc-cys(npys)-OH undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Boc-cys(npys)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used to protect the thiol group of cysteine during peptide synthesis, allowing for the formation of complex peptides with multiple disulfide bridges.
Protein Engineering:
Wirkmechanismus
The primary function of Boc-cys(npys)-OH is to protect the thiol group of cysteine during peptide synthesis. The Boc group protects the amino group, while the Npys group protects the thiol group. This prevents unwanted side reactions and allows for the selective formation of disulfide bonds. The Npys group can be selectively removed under mild conditions, allowing for the controlled formation of disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Boc-cys(npys)-OH is one of many cysteine protecting groups used in peptide synthesis. Other similar compounds include:
Fmoc-cys(npys)-OH: Similar to Boc-cys(npys)-OH, but uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Boc-cys(trt)-OH: Uses the trityl (trt) group for thiol protection, which can be removed under milder conditions compared to the Npys group.
Fmoc-cys(trt)-OH: Combines the Fmoc group for amino protection and the trityl group for thiol protection.
Boc-cys(npys)-OH is unique in its ability to form stable disulfide bonds under a wide range of conditions, making it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
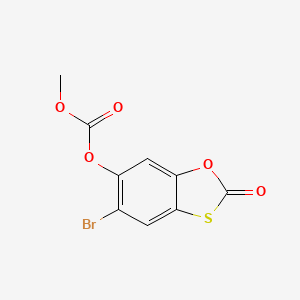
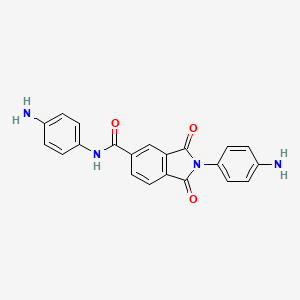
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)
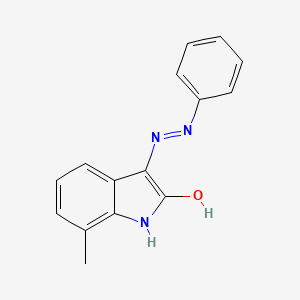
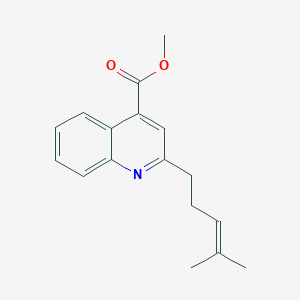
![(2Z)-2-(4-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14950207.png)
![(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14950214.png)
![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)
![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)
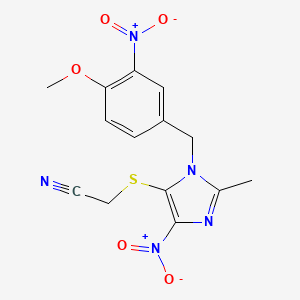
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
